ASTX029, also known as ERK1/2 inhibitor 2 or ASTX029, is a small molecule inhibitor currently under investigation for its potential as an anti-cancer agent. [, ] It exhibits a high degree of selectivity for ERK1/2, key components of the mitogen-activated protein kinase (MAPK) pathway frequently implicated in tumor development and progression. [, ]
A detailed description of the synthetic route for ASTX029 can be found in the publication by Heightman et al. [] The synthesis involves a multi-step process, employing structure-guided optimization techniques starting from a previously identified isoindolinone lead compound. Key steps include the formation of the pyrimidine core, the introduction of the tetrahydropyranyl amino side chain, and the final coupling of the isoindolinone moiety. Specific details regarding reaction conditions, reagents, and yields are outlined in the source publication.
The three-dimensional structure of ASTX029 bound to ERK2 has been resolved using X-ray crystallography. [] This structural information provides insights into the specific interactions between the inhibitor and the target protein. Notably, ASTX029 occupies the ATP-binding pocket of ERK2, forming key hydrogen bonds and hydrophobic interactions with residues critical for enzymatic activity.
While specific chemical reactions beyond those involved in its synthesis are not extensively discussed in the provided literature, the dual-mechanism of action suggests that ASTX029 likely participates in interactions that interfere with both the catalytic activity of ERK1/2 and their phosphorylation by MEK. [, ] Further research exploring the specific chemical interactions of ASTX029 within cellular systems is needed to fully elucidate the precise chemical reactions involved in its inhibitory effects.
ASTX029 exhibits a unique dual mechanism of action, inhibiting both the catalytic activity of ERK1/2 and their phosphorylation by MEK. [, ] This dual inhibition is attributed to its distinctive binding mode within the ATP-binding pocket of ERK. By preventing both the activation of ERK by phosphorylation and blocking its catalytic activity, ASTX029 effectively shuts down ERK-mediated signaling. This dual-pronged approach potentially mitigates resistance mechanisms commonly observed with upstream MAPK pathway inhibitors.
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2